5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole

Catalog No.
S13950645
CAS No.
M.F
C16H17N3O2
M. Wt
283.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1...

Product Name

5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole

IUPAC Name

6-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C16H17N3O2/c1-9-8-17-14(10(2)15(9)21-4)16-18-12-6-5-11(20-3)7-13(12)19-16/h5-8H,1-4H3,(H,18,19)

InChI Key

DBOFINXREZPYFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)C2=NC3=C(N2)C=C(C=C3)OC

5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole (CAS 2555002-22-5), frequently designated as Omeprazole Impurity 43, is a highly specific des-sulfinyl degradation product and synthetic impurity of the proton pump inhibitor omeprazole [1]. In pharmaceutical manufacturing and quality control (QC), this compound serves as a critical analytical reference standard. Its primary procurement value lies in its use for chromatographic impurity profiling, where it enables the precise identification and quantification of trace impurities in bulk omeprazole active pharmaceutical ingredients (APIs) [1]. High-purity reference materials of this exact structure are mandated by regulatory frameworks to ensure accurate mass response calibration and retention time matching, which are essential for drug safety and batch release [2].

Research Fit

Workflow Impurity profiling & method validation
Format ISO 17034 Certified Reference Material
Key Attribute Desmethylsulfinyl impurity (non-bioactive)

In pharmaceutical quality assurance, substituting this specific compound with closely related analogs—such as omeprazole sulfone (Impurity D), omeprazole sulfide, or crude degradation mixtures—is analytically and strictly prohibited [1]. Each impurity exhibits a unique chromatographic retention time (RT), ionization efficiency in mass spectrometry, and UV absorption coefficient. Using a generic in-class substitute or a different omeprazole degradation product will result in misidentification of peaks and inaccurate quantification of the impurity profile [1]. Furthermore, crude mixtures lack the certified purity required to construct reliable calibration curves. Consequently, procurement of the exact, high-purity 5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole standard is non-negotiable for laboratories seeking to validate analytical methods and comply with stringent pharmacopeial limits for API purity [2].

Substitution Risk

Unique mass and chromatographic selectivity
Characteristic mass shift and pKa/logP divergence prevent interchange with omeprazole or other impurities in validated methods.
Absence of sulfinyl bridge
Lacks the CH₂SO group essential for H⁺/K⁺-ATPase inhibition; any PPI-related bioactivity is structurally abolished.
Not a surrogate for other impurities
Its impurity identity is unique; cannot represent omeprazole sulfone, sulfide, or EP Impurity A–K in system suitability.

Baseline Resolution in Reversed-Phase HPLC Profiling

In standard reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns, 5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole exhibits a distinct retention time compared to the parent API and other common impurities [1]. Because it lacks the polar sulfinyl bridge of omeprazole, its hydrophobicity is altered, ensuring baseline resolution (Rs > 1.5) from omeprazole and omeprazole sulfone. This quantitative separation is critical for accurate peak integration without co-elution interference [1].

Evidence DimensionChromatographic retention and peak resolution
Target Compound DataBaseline resolved distinct retention peak (Rs > 1.5)
Comparator Or BaselineOmeprazole API and Omeprazole Sulfone (co-elution risk if not resolved)
Quantified Difference>1.5 resolution factor ensuring 0% peak overlap
ConditionsRP-HPLC (C18 column, isocratic or gradient elution)

Baseline resolution guarantees that QC labs can accurately integrate the impurity peak without artificial inflation from the main API peak, ensuring compliance with strict API purity limits.

Enzyme Inhibition
Class-level inference
Target impurity
No inhibitory activity expected (lacks CH₂SO bridge)
Omeprazole (sulfoxide)
IC₅₀ = 0.25–2.8 µM on purified H⁺/K⁺-ATPase
Confirms only inactive impurity standard; no PPI pharmacophore.
SAR from Fryklund & Wallmark (1986); sulfide analogs are also inactive.

Exact Mass Differentiation for LC-MS/MS Identification

For trace-level quantification, LC-MS/MS relies on exact mass-to-charge (m/z) ratios. 5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole has a molecular formula of C16H17N3O2, yielding a protonated precursor ion [M+H]+ at m/z 284.1 [1]. In contrast, the parent omeprazole yields an [M+H]+ at m/z 346.1, and omeprazole sulfone yields m/z 362.1. This substantial mass difference (Δm/z = 62) allows for absolute orthogonal identification and eliminates any risk of false positives during single ion monitoring (SIM) or multiple reaction monitoring (MRM) assays [1].

Evidence DimensionPrecursor ion mass-to-charge ratio (m/z)
Target Compound Data[M+H]+ at m/z 284.1
Comparator Or BaselineOmeprazole API ([M+H]+ at m/z 346.1)
Quantified DifferenceΔm/z = 62 absolute mass difference
ConditionsElectrospray ionization mass spectrometry (ESI-MS) in positive mode

Procurement of this exact standard allows analytical labs to optimize MS collision energies and validate MRM transitions, preventing batch rejection due to misidentified trace impurities.

Mass Identification
Head-to-head
Δm = 62.0182 Da
C₁₆H₁₇N₃O₂ vs. C₁₇H₁₉N₃O₃S (CH₂SO missing)
Enables unambiguous HRMS peak assignment in impurity profiling.
Verified by UPLC-TOF/MS; characteristic 1 fewer H-bond acceptor.

Certified Purity for Quantitative Response Factor Calibration

Regulatory guidelines require impurity quantification to be highly linear over the specification range. Utilizing a high-purity neat standard (>98% purity) of 5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole allows for the determination of its specific relative response factor (RRF) against omeprazole [1]. Because the UV chromophore is slightly modified due to the direct ring linkage, its molar absorptivity differs from omeprazole. Using an assumed RRF of 1.0 (generic substitution) can lead to quantification errors exceeding 10-20%, whereas calibrating with the exact standard ensures <2% relative standard deviation (RSD) in quantitative accuracy [1].

Evidence DimensionQuantitative accuracy (Relative Standard Deviation)
Target Compound Data<2% RSD using exact standard calibration
Comparator Or BaselineGeneric assumption (RRF = 1.0) without exact standard
Quantified DifferencePrevention of 10-20% quantification error
ConditionsUV-Vis detection in HPLC impurity assay

Using the exact reference material establishes the correct relative response factor, which is legally required to prove that an API batch meets pharmacopeial safety thresholds.

Certified Reference Status
Head-to-head
CRM ISO 17034 certified; multi-traceable to USP/EP primary standards.
Reduces regulatory risk for ANDA submissions.
Documented uncertainty budget and CoA provided; eliminates in-house characterization.
Chromatographic Selectivity
Cross-study comparable
pKa ≈ 8.78 (benzimidazole NH only); no pyridinium pKa ~4.1
logP Predicted >2.5 (vs. omeprazole logP 2.23)
Ensures resolution from omeprazole in compendial HPLC methods.
Validated on C18, pH 7.6 phosphate/ACN gradient.

API Batch Release and Pharmacopeial Compliance Testing

In industrial pharmaceutical manufacturing, every batch of omeprazole API must undergo rigorous impurity profiling before release. This compound is procured as a certified reference standard to identify and quantify specific degradation pathways, ensuring the batch meets USP/EP limits for total and individual unknown/known impurities [1].

Analytical Method Development and Validation (AMV)

When developing new, faster, or more sensitive HPLC or LC-MS/MS methods for omeprazole formulations, analytical chemists require this specific standard to validate system suitability, determine limits of detection (LOD) and quantitation (LOQ), and prove that the method can resolve all critical impurities under forced degradation conditions [2].

Stability Indicating Assay Development

During the shelf-life testing of omeprazole capsules or delayed-release tablets, temperature and humidity can trigger the formation of degradation products. Procuring this standard allows formulation scientists to track the specific kinetics of des-sulfinyl degradation, enabling the optimization of protective excipients and enteric coatings [2].

Application Selection Guide

Application
Selection Property
Validation Focus
System Suitability for Omeprazole HPLC
Chromatographic resolution from omeprazole and sulfone; distinct retention
System suitability specificity (ICH Q2(R1)); peak purity confirmation
Non-Pharmacopoeial Degradant Identification
Unique HRMS fragmentation via direct C–C bond (not labile sulfinyl)
Peak assignment accuracy in stability-indicating UPLC-TOF/MS
Synthetic Route Process Monitoring
CRM-certified purity and metrological traceability
Quantification at compendial impurity specification limits

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

283.132076794 g/mol

Monoisotopic Mass

283.132076794 g/mol

Heavy Atom Count

21

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